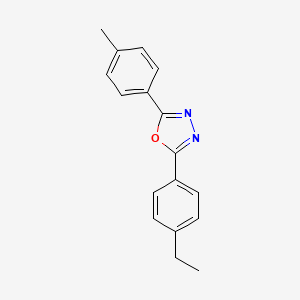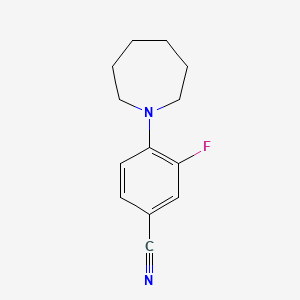
N-(2-isopropylphenyl)-4-methoxy-3-methylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-isopropylphenyl)-4-methoxy-3-methylbenzenesulfonamide, also known as KMUP-1, is a sulfonamide derivative that has been extensively studied for its potential therapeutic applications. This compound is known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer effects.
科学研究应用
N-(2-isopropylphenyl)-4-methoxy-3-methylbenzenesulfonamide has been studied extensively for its potential therapeutic applications. One of the most promising areas of research is in the treatment of inflammation and pain. N-(2-isopropylphenyl)-4-methoxy-3-methylbenzenesulfonamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the development of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. In addition, N-(2-isopropylphenyl)-4-methoxy-3-methylbenzenesulfonamide has been shown to exert potent analgesic effects in animal models of pain.
Another area of research is in the treatment of cancer. N-(2-isopropylphenyl)-4-methoxy-3-methylbenzenesulfonamide has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. This compound appears to exert its anti-cancer effects through multiple mechanisms, including the induction of apoptosis, the inhibition of angiogenesis, and the modulation of immune function.
作用机制
The exact mechanism of action of N-(2-isopropylphenyl)-4-methoxy-3-methylbenzenesulfonamide is not fully understood, but it is believed to involve the modulation of multiple signaling pathways. N-(2-isopropylphenyl)-4-methoxy-3-methylbenzenesulfonamide has been shown to inhibit the activity of several enzymes, including COX-2, MMP-9, and HDAC, which are involved in inflammation, angiogenesis, and cancer progression. In addition, N-(2-isopropylphenyl)-4-methoxy-3-methylbenzenesulfonamide has been shown to activate the AMPK pathway, which is involved in the regulation of energy metabolism and cellular stress responses.
Biochemical and Physiological Effects
N-(2-isopropylphenyl)-4-methoxy-3-methylbenzenesulfonamide has been shown to exert a wide range of biochemical and physiological effects. In animal models, this compound has been shown to reduce inflammation, pain, and tumor growth. In addition, N-(2-isopropylphenyl)-4-methoxy-3-methylbenzenesulfonamide has been shown to improve glucose tolerance and insulin sensitivity, suggesting that it may have potential applications in the treatment of metabolic disorders such as diabetes.
实验室实验的优点和局限性
One of the major advantages of N-(2-isopropylphenyl)-4-methoxy-3-methylbenzenesulfonamide is its versatility as a research tool. This compound has been shown to exhibit a wide range of biological activities, making it useful for studying a variety of disease states and physiological processes. In addition, N-(2-isopropylphenyl)-4-methoxy-3-methylbenzenesulfonamide is readily available and relatively inexpensive, making it accessible to researchers with limited resources.
One limitation of N-(2-isopropylphenyl)-4-methoxy-3-methylbenzenesulfonamide is its potential toxicity. Although this compound has been shown to be generally safe in animal models, further studies are needed to determine its safety profile in humans. In addition, the exact mechanism of action of N-(2-isopropylphenyl)-4-methoxy-3-methylbenzenesulfonamide is not fully understood, which may limit its potential applications in certain areas of research.
未来方向
There are several areas of research that hold promise for future studies on N-(2-isopropylphenyl)-4-methoxy-3-methylbenzenesulfonamide. One area is in the treatment of metabolic disorders such as diabetes and obesity. N-(2-isopropylphenyl)-4-methoxy-3-methylbenzenesulfonamide has been shown to improve glucose tolerance and insulin sensitivity, suggesting that it may have potential applications in the treatment of these conditions.
Another area of research is in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. N-(2-isopropylphenyl)-4-methoxy-3-methylbenzenesulfonamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, suggesting that it may have potential applications in the treatment of these conditions.
Finally, further studies are needed to determine the safety and efficacy of N-(2-isopropylphenyl)-4-methoxy-3-methylbenzenesulfonamide in humans. Clinical trials are needed to determine the optimal dosage and administration of this compound, as well as its potential side effects and interactions with other medications.
Conclusion
In conclusion, N-(2-isopropylphenyl)-4-methoxy-3-methylbenzenesulfonamide, or N-(2-isopropylphenyl)-4-methoxy-3-methylbenzenesulfonamide, is a sulfonamide derivative that exhibits a wide range of biological activities. This compound has potential applications in the treatment of inflammation, pain, cancer, and metabolic disorders. Although further studies are needed to determine its safety and efficacy in humans, N-(2-isopropylphenyl)-4-methoxy-3-methylbenzenesulfonamide represents a promising research tool for studying a variety of disease states and physiological processes.
合成方法
The synthesis of N-(2-isopropylphenyl)-4-methoxy-3-methylbenzenesulfonamide involves the reaction of 2-isopropylphenylamine with para-methoxybenzene sulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain the final compound. The synthesis of N-(2-isopropylphenyl)-4-methoxy-3-methylbenzenesulfonamide has been well-documented in the scientific literature, and the compound is readily available for research purposes.
属性
IUPAC Name |
4-methoxy-3-methyl-N-(2-propan-2-ylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3S/c1-12(2)15-7-5-6-8-16(15)18-22(19,20)14-9-10-17(21-4)13(3)11-14/h5-12,18H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AECRUAUUHULBEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2C(C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-3-methyl-N-[2-(propan-2-yl)phenyl]benzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-ethoxy-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]-N-phenylbenzenesulfonamide](/img/structure/B5777003.png)
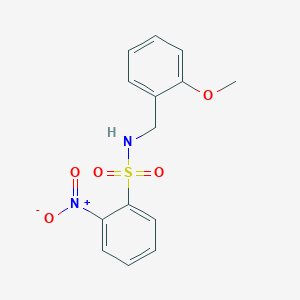
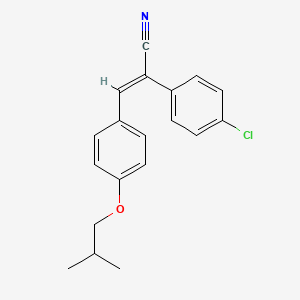
![diethyl [hydroxy(3-nitrophenyl)methyl]phosphonate](/img/structure/B5777023.png)
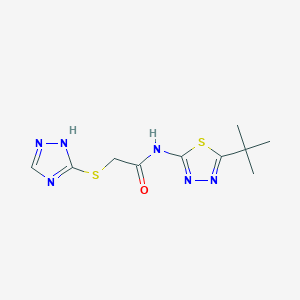
![2-({[1-(2,4-dimethoxyphenyl)ethylidene]amino}oxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5777047.png)
![N-(2-chlorophenyl)-2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5777055.png)
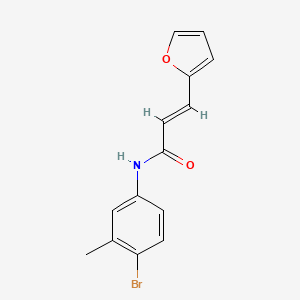
![2-(4-fluorophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile](/img/structure/B5777069.png)


![3-(3-methylphenoxy)-N-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B5777088.png)
